molecular formula C25H30N2O2 B4898003 1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Cat. No. B4898003
M. Wt: 390.5 g/mol
InChI Key: YPXPXPPKKMXIGL-JXMROGBWSA-N
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Description

1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, it has been explored for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. In medicinal chemistry, it has been evaluated for its potential as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is not fully understood. However, it has been suggested that it may act by modulating various signaling pathways and molecular targets in the body, including the N-methyl-D-aspartate (NMDA) receptor, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects
1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to have neuroprotective effects against oxidative stress and inflammation, as well as anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. It has also been found to have analgesic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is its high potency and selectivity for its molecular targets. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One direction is to further investigate its potential as a neuroprotective agent against neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent for various types of cancer. Additionally, it may be valuable to investigate its potential as a lead compound for the development of new drugs with improved pharmacokinetic properties and therapeutic efficacy.
Conclusion
1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound with potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves the reaction of piperidine with 3-(1-pyrrolidinylcarbonyl)phenol in the presence of a base, followed by the reaction with (E)-3-phenyl-2-propenal in the presence of a catalyst. The final product is obtained after purification and isolation steps.

properties

IUPAC Name

[3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c28-25(27-16-4-5-17-27)22-11-6-12-24(20-22)29-23-13-18-26(19-14-23)15-7-10-21-8-2-1-3-9-21/h1-3,6-12,20,23H,4-5,13-19H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXPXPPKKMXIGL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

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